2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a dimethoxyphenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with thiourea.
Acetamide Formation: The final step involves the acylation of the amino group with 3,5-dimethoxyphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. The dichlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the compound may interact with DNA and proteins, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- **2-((4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is unique due to the presence of the dimethoxyphenyl group, which enhances its solubility and bioavailability. This structural feature may contribute to its superior biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C18H17Cl2N5O3S |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5O3S/c1-27-12-6-11(7-13(8-12)28-2)22-16(26)9-29-18-24-23-17(25(18)21)14-4-3-10(19)5-15(14)20/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI Key |
BNFXIXWVMXIOQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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